2-Chloro-5-(chloromethyl)thiophene finds use as a building block in organic synthesis. The presence of both a chlorine atom and a chloromethyl group makes it a versatile intermediate for the preparation of more complex molecules. A study published in the European Journal of Medicinal Chemistry describes its application in the synthesis of novel biphenyl-based imidazole derivatives with potential anticonvulsant activity [].
2-Chloro-5-(chloromethyl)thiophene is a chlorinated derivative of thiophene, characterized by the presence of two chlorine atoms and a chloromethyl group attached to the thiophene ring. Its molecular formula is C₅H₄Cl₂S, and it has a molecular weight of 167.06 g/mol. The compound is typically encountered as a colorless oily liquid and is known for its strong irritant properties, particularly to mucous membranes and skin . It has been noted to be a labile compound, prone to decomposition and polymerization under certain conditions, which can lead to hazardous situations .
2-Chloro-5-(chloromethyl)thiophene exhibits notable biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics in biological systems . Additionally, the compound's structure suggests potential interactions with various biomolecules, making it relevant in biochemical research.
The synthesis of 2-Chloro-5-(chloromethyl)thiophene can be achieved through several methods:
The applications of 2-Chloro-5-(chloromethyl)thiophene are diverse:
Interaction studies have highlighted the compound's ability to engage with various biomolecules, influencing enzymatic activities and potentially altering metabolic pathways. For instance, its role as a cytochrome P450 enzyme inhibitor could have implications for drug interactions and toxicity profiles in pharmacological contexts .
Several compounds share structural similarities with 2-Chloro-5-(chloromethyl)thiophene. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | 0.76 | Contains a carbonyl group instead of chloromethyl |
(5-Chlorothiophen-2-yl)methanamine hydrochloride | 548772-41-4 | 0.74 | Amino group present; different reactivity |
2-Chloro-5-thiophenecarboxaldehyde | 7283-96-7 | 0.72 | Contains an aldehyde group |
4,5-Dichlorothiophene-2-carbaldehyde | 67482-49-9 | 0.64 | Additional chlorine substitution |
5-Chlorothiophenecarboxylic acid | 5271-67-0 | 0.61 | Carboxylic acid functionality |
The unique combination of two chlorine substituents along with the chloromethyl group distinguishes 2-Chloro-5-(chloromethyl)thiophene from these similar compounds, impacting its chemical behavior and potential applications significantly.
Method | Temperature (°C) | Yield (%) | Reaction Time (h) | Key Reagents |
---|---|---|---|---|
Direct Chlorination (Iodine-Catalyzed) | 75-85 | 68-95 | 2-6 | Chlorine, Iodine catalyst |
Chloromethylation with Formaldehyde | 0-10 | 40-41 | 4-8 | Hydrochloric acid, Formaldehyde |
Phase-Transfer Catalyzed Chlorination | 50-70 | 85-95 | 4-12 | Tetrabutylammonium bromide, Chlorine |
Sulfuryl Chloride Chlorination | 0-85 | 75-90 | 1-4 | Sulfuryl chloride |
Chloromethylation with Ketone Co-solvent | 0-20 | 75-81 | 4-6 | Hydrochloric acid, Formaldehyde, Ketone |
Industrial Continuous Flow | 60-80 | 85-92 | Continuous | Chlorine, Flow reactor |
Technique | Operating Conditions | Efficiency (%) | Application |
---|---|---|---|
Vacuum Distillation | 73-75°C at 17 mmHg | 90-95 | Primary purification |
Fractional Distillation | 50-60°C fractionating column | 85-90 | Fine separation |
Extractive Distillation with Dimethylformamide | Relative volatility 1.8-2.18 | 92-98 | Industrial scale |
Column Chromatography | Silica gel stationary phase | 88-93 | Research scale |
Crystallization from Organic Solvents | Methanol-Toluene systems | 80-85 | Final purification |
Liquid-Liquid Extraction | Biphasic separation | 85-90 | Work-up procedure |
Parameter | Range | Optimal Value | Process Type |
---|---|---|---|
Operating Temperature | 60-80°C | 70°C | Continuous flow |
Pressure | 1-3 atm | 2 atm | Mild pressure |
Residence Time | 2-4 hours | 3 hours | Moderate contact |
Conversion Rate | 85-95% | 92% | High efficiency |
Selectivity | 88-92% | 90% | Good selectivity |
Energy Consumption | 2.5-3.2 megajoules per kilogram | 2.8 megajoules per kilogram | Energy efficient |
Irritant